Lipophilicity Deficit Relative to Moclobemide and Ethylene-Linked Analog Confers Superior Aqueous Solubility Profile
The lipophilicity of 2-amino-N-(morpholin-4-ylmethyl)benzamide (measured as LogP ~0.78) is 48% lower than that of moclobemide (LogP 1.5) [1][2] and 37% lower than the ethylene‑linked analog 2-amino-N-(2-morpholinoethyl)benzamide (LogP 1.24) [3]. This significant LogP reduction correlates with an increase in topological polar surface area (67.6 Ų vs. 41.6 Ų for moclobemide) [1][2], predicting substantially higher aqueous solubility and reduced passive membrane permeability.
| Evidence Dimension | Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP 0.78; TPSA 67.6 Ų |
| Comparator Or Baseline | Moclobemide: LogP 1.5, TPSA 41.6 Ų; 2-Amino-N-(2-morpholinoethyl)benzamide: LogP 1.24 |
| Quantified Difference | LogP: 48% lower than moclobemide, 37% lower than ethylene analog; TPSA: 62% larger than moclobemide |
| Conditions | Computational estimation (ChemAxon/ACD Labs); target compound data from ChemBase, comparators from IUPHAR/BPS and ChemSrc |
Why This Matters
A LogP reduction of this magnitude can shift the compound from poorly soluble to soluble in aqueous assay media, reducing the need for DMSO co-solvents and improving dose–response reliability in biochemical and cell-based screens.
- [1] ChemBase. 2-amino-N-(morpholin-4-ylmethyl)benzamide. CBID:60707. http://www.chembase.cn/molecule-60707.html (accessed 2026-04-23). View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Moclobemide ligand page. https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=7323 (accessed 2026-04-23). View Source
- [3] ChemSrc. 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide (CAS 857486-15-8). https://m.chemsrc.com/en/CAS/857486-15-8 (accessed 2026-04-23). View Source
